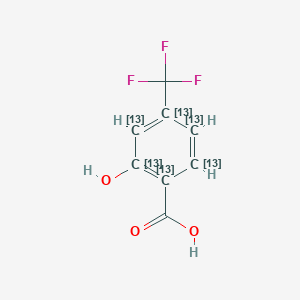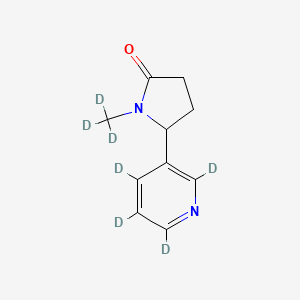
(Rac)-Cotinine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Cotinine-d7 is a deuterated form of cotinine, which is a major metabolite of nicotine. This compound is often used in scientific research as a biomarker for nicotine exposure. The “d7” in its name indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is useful in various analytical techniques, such as mass spectrometry, to distinguish it from non-labeled cotinine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Cotinine-d7 typically involves the deuteration of cotinine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatographic techniques and mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Cotinine-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cotinine-N-oxide.
Reduction: Reduction reactions can convert it back to nicotine.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Cotinine-N-oxide
Reduction: Nicotine
Substitution: Halogenated cotinine derivatives
Applications De Recherche Scientifique
(Rac)-Cotinine-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites.
Biology: Helps in studying the metabolic pathways of nicotine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Employed in the development of smoking cessation products and in the quality control of nicotine-containing products.
Mécanisme D'action
(Rac)-Cotinine-d7 exerts its effects primarily through its role as a biomarker for nicotine exposure. It is metabolized in the liver by the enzyme cytochrome P450 2A6 (CYP2A6) to form cotinine. The deuterium labeling does not significantly alter its metabolic pathway but allows for precise tracking and quantification in various studies. The molecular targets and pathways involved include the nicotinic acetylcholine receptors (nAChRs) and the central nervous system, where nicotine exerts its psychoactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cotinine: The non-deuterated form of (Rac)-Cotinine-d7.
Nicotine: The parent compound from which cotinine is derived.
Cotinine-N-oxide: An oxidized metabolite of cotinine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. This isotopic labeling allows for more accurate and sensitive detection in mass spectrometry, making it a valuable tool in research settings. Compared to its non-labeled counterparts, this compound offers enhanced stability and precision in quantitative analyses.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
183.26 g/mol |
Nom IUPAC |
5-(2,4,5,6-tetradeuteriopyridin-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3,2D,3D,6D,7D |
Clé InChI |
UIKROCXWUNQSPJ-QLEDRMQUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2C([2H])([2H])[2H])[2H] |
SMILES canonique |
CN1C(CCC1=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



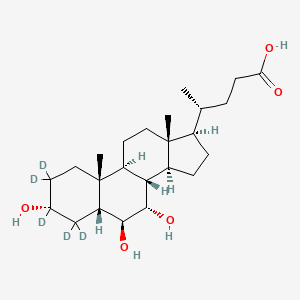

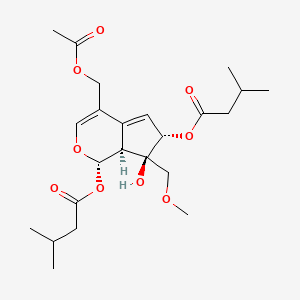
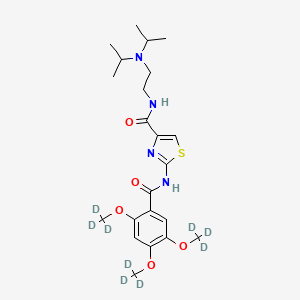

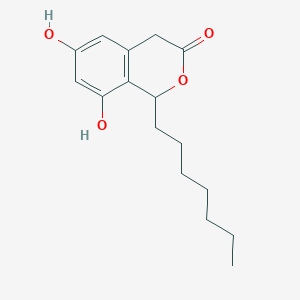
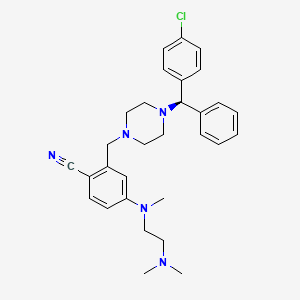
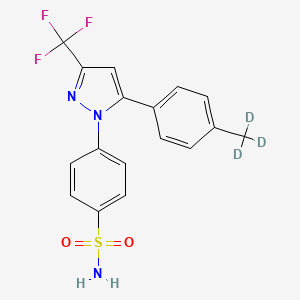
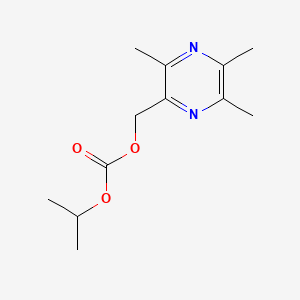


![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
